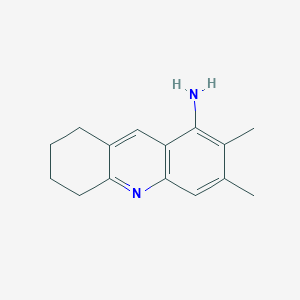
2,3-Dimethyl-5,6,7,8-tetrahydroacridin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5,6,7,8-tetrahydroacridin-1-amine is a heterocyclic compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroacridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,3-dimethylaniline with cyclohexanone in the presence of a strong acid catalyst, followed by reduction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,6,7,8-tetrahydroacridin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different tetrahydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Various tetrahydroacridine derivatives.
Substitution: Alkylated or acylated acridine derivatives.
Scientific Research Applications
2,3-Dimethyl-5,6,7,8-tetrahydroacridin-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, affecting DNA replication and transcription.
Medicine: Investigated for its potential as a cholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The primary mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroacridin-1-amine involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acridine derivative used as a cholinesterase inhibitor.
5,8-Dimethyl-1,2,3,4-tetrahydroacridin-9-amine: A structurally similar compound with potential therapeutic applications.
Uniqueness
2,3-Dimethyl-5,6,7,8-tetrahydroacridin-1-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other acridine derivatives .
Properties
CAS No. |
783352-32-9 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydroacridin-1-amine |
InChI |
InChI=1S/C15H18N2/c1-9-7-14-12(15(16)10(9)2)8-11-5-3-4-6-13(11)17-14/h7-8H,3-6,16H2,1-2H3 |
InChI Key |
AGAXGLHMTCOYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C3CCCCC3=N2)C(=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
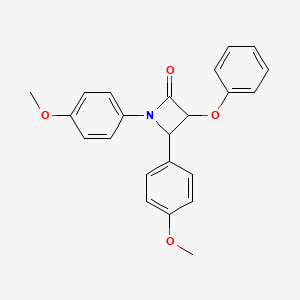
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
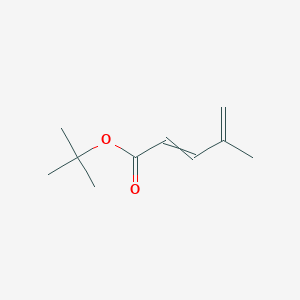
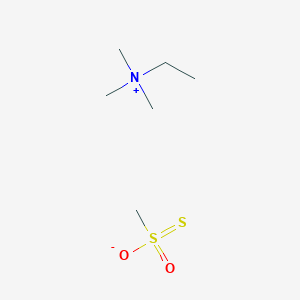
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
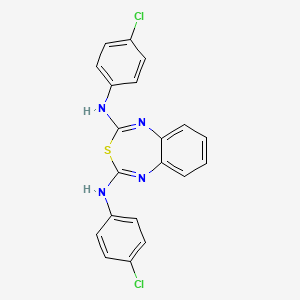

![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
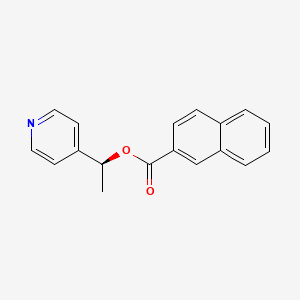
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
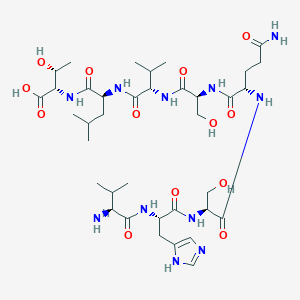
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
